molecular formula C6H12OS B033688 4-Mercapto-4-methyl-2-pentanone CAS No. 19872-52-7

4-Mercapto-4-methyl-2-pentanone

Cat. No.: B033688
CAS No.: 19872-52-7
M. Wt: 132.23 g/mol
InChI Key: QRNZMFDCKKEPSX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4-Mercapto-4-methyl-2-pentanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Mercapto-4-methyl-2-pentanone has several scientific research applications:

Comparison with Similar Compounds

4-Mercapto-4-methyl-2-pentanone is unique due to its combination of a ketone and a thiol group, which imparts its distinctive odor. Similar compounds include:

These compounds share similar functional groups but differ in their specific structures and odor profiles, highlighting the unique combination of features in this compound.

Properties

IUPAC Name

4-methyl-4-sulfanylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNZMFDCKKEPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Record name 4-Mercapto-4-methyl-2-pentanone
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-Mercapto-4-methyl-2-pentanone
Description Chemical information link to Wikipedia.
Source PubChem
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DSSTOX Substance ID

DTXSID8051839
Record name 4-Mercapto-4-methylpentan-2-one
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Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; roasted meaty aroma
Record name 4-Mercapto-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water; Insoluble in fat, partially soluble (in ethanol)
Record name 4-Mercapto-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.032-1.037
Record name 4-Mercapto-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1302/
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CAS No.

19872-52-7
Record name 4-Mercapto-4-methyl-2-pentanone
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Record name 4-Mercapto-4-methyl-2-pentanone
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Record name 2-Pentanone, 4-mercapto-4-methyl-
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Record name 4-Mercapto-4-methylpentan-2-one
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Record name 4-mercapto-4-methylpentan-2-one
Source European Chemicals Agency (ECHA)
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Record name 4-MERCAPTO-4-METHYL-2-PENTANONE
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Record name 4-Mercapto-4-methyl-2-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Mercapto-4-methylpentan-2-one in Sauvignon Blanc wine?

A: 4-Mercapto-4-methylpentan-2-one is a key contributor to the characteristic tropical fruit aromas of Sauvignon Blanc wine. Its presence, even at trace levels, significantly impacts the wine's flavor profile, adding notes of grapefruit, passion fruit, and boxwood. [, ]

Q2: Are there other beverages or foods where 4-Mercapto-4-methylpentan-2-one plays a role in flavor?

A2: Besides wine, 4-Mercapto-4-methylpentan-2-one contributes to the aroma of several other products:

  • Beer: Particularly those brewed with certain American hop cultivars like Simcoe and Summit. [, , ]
  • Green Tea: It is a potent odorant in Japanese green tea (Sen-cha) and contributes to its characteristic aroma. [, , , , ]
  • Fruits: Found in fruits like grapefruit and Timur (Zanthoxylum armatum DC.) [, ]

Q3: How does roasting affect the levels of 4-Mercapto-4-methylpentan-2-one in green tea?

A: Roasting green tea leaves generally increases the concentration of 4-Mercapto-4-methylpentan-2-one. The amount produced depends on the roasting temperature, reaching a maximum at 112 °C. [, ]

Q4: How is 4-Mercapto-4-methylpentan-2-one formed in wine?

A: 4-Mercapto-4-methylpentan-2-one is not directly present in grapes but is produced during fermentation by yeast. The yeast utilize specific enzymes to cleave non-volatile, odorless precursors present in the grape juice, releasing the volatile thiol. [, , , , , ]

Q5: What are the identified precursors of 4-Mercapto-4-methylpentan-2-one in grapes?

A5: Two main precursors have been identified:

  • Cysteine-4-Mercapto-4-methylpentan-2-one (Cys-4MMP): This conjugate is cleaved by yeast enzymes, particularly cysteine-S-conjugate β-lyases, to release 4-Mercapto-4-methylpentan-2-one. [, , ]
  • Glutathione-4-Mercapto-4-methylpentan-2-one (Glut-4MMP): This conjugate has been recently identified in Sauvignon Blanc juice and is also believed to be converted to 4-Mercapto-4-methylpentan-2-one during fermentation. []

Q6: What is the role of the STR3 gene in the production of 4-Mercapto-4-methylpentan-2-one?

A: The STR3 gene in Saccharomyces cerevisiae encodes a cystathionine β-lyase (Str3p) that plays a significant role in the release of 4-Mercapto-4-methylpentan-2-one during fermentation. Overexpression of STR3 in yeast strains leads to increased production of this thiol. []

Q7: How do copper fungicides used in hop production affect 4-Mercapto-4-methylpentan-2-one levels in beer?

A: Copper ions can bind to 4-Mercapto-4-methylpentan-2-one, making it less available for aroma contribution. Therefore, beers brewed with hops treated with copper-based fungicides tend to have lower levels of this thiol compared to those brewed with untreated hops. [, , ]

Q8: Can disulfide-bonded forms of 4-Mercapto-4-methylpentan-2-one act as precursors?

A: Research indicates that disulfide-bonded 4-Mercapto-4-methylpentan-2-one, potentially bound to proteins, peptides, or other thiol substances in hops, can be reduced during fermentation to release free 4-Mercapto-4-methylpentan-2-one, further contributing to the aroma. []

Q9: What analytical techniques are used to identify and quantify 4-Mercapto-4-methylpentan-2-one?

A9: Several techniques are employed, often in combination:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for identifying and quantifying volatile compounds, including 4-Mercapto-4-methylpentan-2-one. [, , , , , ]
  • Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory evaluation to identify odor-active compounds and assess their contribution to the overall aroma profile. [, , , ]
  • Aroma Extract Dilution Analysis (AEDA): This technique helps determine the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and identifying the compounds that remain detectable by GC-O at the highest dilutions. [, , , , ]
  • Stable Isotope Dilution Assay (SIDA): This technique uses stable isotope-labeled versions of target compounds as internal standards to improve the accuracy and precision of quantification. [, , ]
  • Headspace Solid-Phase Microextraction (HS-SPME): A sample preparation technique for GC analysis, where volatile compounds are extracted from the headspace of a sample using a coated fiber and then desorbed in the GC injection port. [, ]

Q10: Why is on-fiber derivatization sometimes used in the analysis of 4-Mercapto-4-methylpentan-2-one in beer?

A: On-fiber derivatization, using reagents like 2,3,4,5,6-pentafluorobenzyl bromide, can improve the sensitivity and selectivity of 4-Mercapto-4-methylpentan-2-one analysis by GC-MS/MS, especially at the low concentrations found in beer. This technique also eliminates the need for mercury-containing reagents, making it safer and more environmentally friendly. []

Q11: How can the aromatic potential of Sauvignon Blanc grapes be measured?

A: A method has been developed to assess the potential of Sauvignon Blanc grapes to produce 4-Mercapto-4-methylpentan-2-one. It involves enzymatically releasing the thiol from its S-cysteine conjugate precursor in the must using immobilized tryptophanase and then quantifying it using GC-MS. []

Q12: What is the significance of the Retronasal Flavor Impression Screening System (R-FISS) in studying 4-Mercapto-4-methylpentan-2-one?

A: The R-FISS allows researchers to study the odorants that reach the olfactory epithelium after swallowing a food or beverage. Using this system, researchers found that volatile thiols, including 4-Mercapto-4-methylpentan-2-one, can undergo compositional changes, such as methylation, during consumption. This suggests that the perceived aroma might be a result of multiple compounds rather than the original thiol alone. []

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